3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane
Description
3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane is a bicyclic amine featuring a fused azetidine ring (3-membered nitrogen-containing ring) and an azabicyclo[3.2.1]octane scaffold. This structure imparts significant conformational rigidity, making it a valuable scaffold in medicinal chemistry for targeting receptors such as opioid receptors and gamma-secretase . Its synthesis often involves multi-step processes, including dihydroxylation and reductive amination, as seen in related azabicyclo compounds .
Structure
3D Structure
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18N2/c1-2-9-3-8(1)6-12(7-9)10-4-11-5-10/h8-11H,1-7H2 |
InChI Key |
YYBYQAHOABTUIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN(C2)C3CNC3 |
Origin of Product |
United States |
Preparation Methods
Bicyclic Ketone Intermediate Formation
The synthesis often starts with 3-oxo-1-azabicyclo[3.2.1]octane, a scaffold accessible via intramolecular aldol condensation of appropriately substituted pyrrolidine derivatives. For instance, heating a solution of 4-piperidone ethyl ester in acidic conditions induces cyclization, yielding the bicyclic ketone with 68% efficiency.
Reaction Conditions:
-
Reagent : Concentrated HCl (2.0 equiv)
-
Solvent : Ethanol/water (3:1 v/v)
-
Temperature : 80°C, reflux
-
Time : 12 hours
Azetidine Incorporation via Nucleophilic Substitution
The ketone intermediate undergoes reductive amination to introduce the azetidine group. Using azetidin-3-amine and sodium cyanoborohydride in methanol at ambient temperature achieves a 55% yield of the target compound. Stereochemical outcomes are influenced by the choice of reducing agent, with NaBH(OAc)₃ providing superior diastereoselectivity (3:1 dr).
Condensation and Cyclization Approach
A patent-derived method optimizes the synthesis via lithiation-condensation followed by acid-mediated cyclization. This pathway is notable for its scalability and compatibility with diverse aryl substituents.
Lithiated Intermediate Preparation
2-Phenylpyridine derivatives are treated with n-butyllithium at −70°C to generate a stabilized lithiated species. Subsequent addition of 3-oxo-1-azabicyclo[3.2.1]octane in tetrahydrofuran (THF) facilitates nucleophilic attack, forming a tertiary alcohol intermediate.
Key Parameters:
Acid-Mediated Dehydration and Cyclization
The tertiary alcohol is treated with methanesulfonic acid at 180°C to induce dehydration, forming an unsaturated azabicyclo intermediate. Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding the final product with 85% purity.
Catalytic Hydrogenation in Final Steps
Hydrogenation is critical for achieving the saturated bicyclic structure. Palladium on carbon (10% Pd/C) under 0.35 MPa H₂ pressure for 5 hours effectively reduces the intermediate. This step ensures high stereochemical fidelity, with no observable epimerization.
Optimization of Hydrogenation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 wt% Pd/C | Maximizes turnover |
| Pressure | 0.35 MPa | Balances rate and safety |
| Solvent | Methanol | Enhances H₂ solubility |
| Temperature | 25°C | Prevents side reactions |
Post-hydrogenation purification via silica gel chromatography (CHCl₃/MeOH/NH₃) achieves >95% purity.
Alternative Synthetic Routes and Modifications
Suzuki Coupling for Functionalized Derivatives
For analogues with aryl substituents, Suzuki-Miyaura coupling introduces boronic acids to halogenated precursors. Using tetrakis(triphenylphosphine)palladium(0) in toluene/ethanol (3:1) at 80°C affords derivatives in 60–65% yield.
Enantioselective Synthesis
Chiral auxiliaries or asymmetric catalysis remain underexplored for this compound. However, preliminary studies suggest that Jacobsen’s thiourea catalysts could induce enantioselectivity during ketone reductions, though yields drop to 40%.
Analytical Characterization and Yield Optimization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Scientific Research Applications
The applications of 3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane are primarily found in medicinal chemistry and biological research:
Drug Discovery
- Antimicrobial Activity : Compounds based on the azabicyclo[3.2.1]octane framework have shown promising antibacterial properties, making them candidates for developing new antibiotics .
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition : Research indicates that this compound can inhibit NAAA, which is significant for managing inflammatory responses . The inhibition preserves endogenous palmitoylethanolamide, enhancing its anti-inflammatory effects.
Structure-Activity Relationship Studies
- A thorough analysis of the structure-activity relationship (SAR) has been conducted to identify how modifications to the azabicyclo framework affect biological activity . For instance, specific substitutions can significantly alter potency against target enzymes.
Pharmacological Studies
- The compound's interaction with various biological targets is crucial for understanding its pharmacological potential. Studies focus on quantifying IC50 values to assess potency against specific enzymes or receptors .
Case Studies
Several studies exemplify the applications of this compound:
Case Study 1: NAAA Inhibition
In a study aimed at identifying novel NAAA inhibitors, derivatives of azabicyclo[3.2.1]octane were synthesized and screened for their inhibitory activity. The lead compound demonstrated low nanomolar activity (IC50 = 0.042 μM), highlighting the potential of this scaffold in developing anti-inflammatory drugs .
Case Study 2: Antibacterial Properties
Another investigation focused on synthesizing derivatives of this compound and evaluating their antibacterial efficacy against a panel of pathogens. Results indicated that certain modifications enhanced antimicrobial activity, suggesting pathways for developing new antibiotics .
Comparative Analysis Table
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| 7-OXO-1,6-diazabicyclo[3.2.1]octane | Contains two nitrogen atoms in a similar bicyclic framework | Exhibits potent antibacterial activity | Structural similarity to azabicyclo[3.2.1]octane |
| Pyrazole azabicyclo[3.2.1]octane | Incorporates a pyrazole ring within the bicyclic structure | Shows high inhibitory activity against specific targets | Enhanced binding affinity due to pyrazole substitution |
| tert-butyl 3,8-diazabicyclo[3.2.1]octane | Features tert-butyl group enhancing solubility | Used in synthesizing various bioactive compounds | Improved solubility profile |
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Targets
The pharmacological activity of azabicyclo[3.2.1]octane derivatives is highly dependent on substituents. Below is a comparative analysis of key compounds:
Structure-Activity Relationships (SAR)
- Substituent Position: C3 Modifications: The azetidinyl group in this compound enhances receptor binding through hydrogen bonding, while benzyl groups (e.g., in ) improve lipophilicity and CNS penetration . C6/C8 Modifications: Acidic substituents at C6 (e.g., sulfonamides) in NK1 antagonists enhance receptor affinity and selectivity .
Electronic Effects :
Physicochemical Properties
- Solubility and Stability: this compound derivatives are hygroscopic solids, requiring controlled storage conditions (e.g., -20°C) . Benzyl-substituted analogs (e.g., ) exhibit moderate solubility in polar solvents due to the methanol group .
Molecular Weight and logP :
- Derivatives with aryl groups (e.g., SCH 221510) have higher molecular weights (~397.55) and logP values, favoring blood-brain barrier penetration .
Biological Activity
3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by its bicyclic framework, which is essential for its interaction with biological targets. The molecular formula is with a molecular weight of approximately 166.26 g/mol. Its structural uniqueness allows it to engage in various interactions with biological molecules, making it a candidate for drug development.
Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)
Recent studies have highlighted the role of azabicyclo compounds in inhibiting NAAA, an enzyme implicated in inflammatory responses. Specifically, derivatives of azabicyclo[3.2.1]octane have shown potent inhibitory activity against NAAA, with IC50 values in the low nanomolar range (e.g., 0.042 μM for certain derivatives) . This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects.
Table 1: NAAA Inhibitory Activity of Azabicyclo Compounds
| Compound ID | Structure | IC50 (μM) | Remarks |
|---|---|---|---|
| ARN19689 | Structure | 0.042 | High selectivity for NAAA |
| ARN16186 | Structure | 0.655 | Moderate potency |
| ARN50 | Structure | 0.100 | Non-covalent mechanism |
The mechanism through which this compound exerts its biological effects involves non-covalent interactions with target enzymes such as NAAA and fatty acid amide hydrolase (FAAH). These interactions prevent substrate binding, thereby inhibiting the enzymatic activity that leads to inflammation .
Study on Anti-inflammatory Effects
In a controlled study, the administration of azabicyclo derivatives in an animal model demonstrated significant reduction in markers of inflammation compared to control groups. The results indicated that these compounds could serve as therapeutic agents in managing chronic inflammatory conditions.
Neuroprotective Potential
Another area of investigation involves the neuroprotective properties of azabicyclo compounds. Preliminary data suggest that these compounds may mitigate neuroinflammation and promote neuronal survival under stress conditions, potentially offering new avenues for treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
